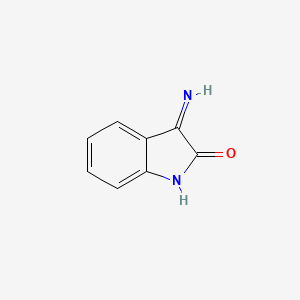

3-Aminoindol-2-one

Description

Structure

3D Structure

Properties

CAS No. |

612-53-3 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

3-imino-1H-indol-2-one |

InChI |

InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4H,(H2,9,10,11) |

InChI Key |

DPUCWQUWEJBKPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=N)C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=N)C(=O)N2 |

Other CAS No. |

612-53-3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminoindol 2 One and Analogous Aminoindole Systems

De Novo Construction of the Indolone Core

Multicomponent Annulation Reactions for 3-Aminoindol-2-one Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical strategy for the synthesis of this compound and its derivatives. frontiersin.orgacs.org These reactions often proceed through a cascade of events, rapidly building molecular complexity from simple and readily available starting materials. nih.gov

A notable example is the copper-catalyzed three-component coupling reaction of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes. nih.gov This transformation proceeds through a propargylamine (B41283) intermediate, which undergoes an intramolecular cyclization to furnish a 3-aminoindoline core. Subsequent treatment with a base can then lead to isomerization, yielding the corresponding 3-aminoindole. nih.gov This method provides a versatile and general route to a variety of 3-aminoindoline and 3-aminoindole derivatives. nih.gov

Furthermore, photocatalytic multicomponent annulation reactions have emerged as a novel approach. For instance, the visible-light-mediated reaction of 1,7-diynes with bromotrichloromethane (B165885) and water can produce complex 3-benzoyl-quinolin-2(1H)-one acetates, showcasing the potential of photochemistry in constructing intricate heterocyclic systems. mdpi.com While not directly yielding this compound, these advanced MCRs highlight the expanding toolkit available for synthesizing related heterocyclic cores.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| N-protected 2-aminobenzaldehyde, secondary amine, terminal acetylene | Copper salts | 3-Aminoindoline/3-Aminoindole | nih.gov |

| 1,7-Diynes, Bromotrichloromethane, Water | Visible light, fac-Ir(ppy)3 | 3-Benzoyl-quinolin-2(1H)-one acetate (B1210297) | mdpi.com |

| Isatin (B1672199), Tetrahydroisoquinoline, Terminal alkyne | Benzoic acid | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

Ring-Forming Reactions from o-Disubstituted Benzene (B151609) Precursors

The construction of the indolone ring from appropriately functionalized o-disubstituted benzene precursors is a classical and widely employed strategy. sci-hub.selibretexts.org This approach relies on the intramolecular cyclization of a side chain onto a neighboring functional group on the benzene ring. The nature of the ortho substituents is critical and dictates the specific cyclization conditions required.

A common strategy involves the use of o-nitro-substituted benzene derivatives. For instance, the reduction of o-nitrostyrenes can lead to the formation of indoles through a reductive C(sp2)–H amination reaction. rsc.org This approach has been utilized in the total synthesis of complex natural products. rsc.org

Another key precursor is 2-aminobenzonitrile (B23959) and its derivatives. These compounds can be elaborated and then cyclized to form the desired indole (B1671886) core. For example, 2-aminobenzonitriles can be protected and converted into corresponding glycinate (B8599266) esters. Subsequent intramolecular addition of the glycinate α-carbon to the cyano group, promoted by a base like sodium hydride, results in the formation of the indole ring with 3-amino and 2-carboxylate groups. researchgate.net

| o-Disubstituted Benzene Precursor | Key Transformation | Product |

| o-Nitrostyrenes | Reductive C(sp2)–H amination | Indoles |

| 2-Aminobenzonitriles | Conversion to glycinate esters and intramolecular cyclization | 3-Amino-1H-indole-2-carboxylates |

| 2-Iodobenzamide derivatives | Copper-catalyzed intramolecular cyclization | 1,2-Disubstituted indoles |

Thorpe-Ziegler Cyclization Strategies in this compound Synthesis

The Thorpe-Ziegler cyclization is a powerful intramolecular condensation reaction of dinitriles, catalyzed by a base, to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.com This methodology has been effectively adapted for the synthesis of this compound and its derivatives.

In a typical application, an o-cyanophenyl carbamate (B1207046) or a related N-acyl-o-cyanoaniline derivative serves as the starting material. google.com Treatment with a base, such as sodium hydride or potassium carbonate, promotes an intramolecular cyclization between the cyano group and an active methylene (B1212753) group on the N-substituent, leading to the formation of the 3-aminoindolone ring system. google.comucy.ac.cy

For example, the reaction of ethyl o-cyanophenyl carbamate with an α-bromo-substituted acetophenone (B1666503) in the presence of sodium hydride yields a 3-amino-1-ethoxycarbonyl-2-benzoylindole, which can then be hydrolyzed to the corresponding 3-amino-2-benzoyl-1H-indole. google.com Similarly, N-o-cyanophenylformamide can be cyclized under basic conditions to afford 3-aminoindole derivatives. google.com The use of microwave assistance has been shown to enhance the efficiency of the Thorpe-Ziegler cyclization of N-unprotected 2-(cyanomethylamino)benzonitriles, leading to 3-aminoindole-2-carbonitriles in moderate to good yields. ucy.ac.cy

| Starting Material | Base/Conditions | Product | Yield |

| Ethyl o-cyanophenyl carbamate and α-bromoacetophenone | Sodium hydride, then hydrolysis | 3-Amino-2-benzoyl-1H-indole | Not specified |

| N-o-cyanophenylformamide and α-bromoacetophenone | Cesium carbonate, then hydrolysis | 3-Amino-2-benzoyl-1H-indole | 13-55% |

| 2-(Cyanomethylamino)benzonitriles | Potassium carbonate, microwave heating | 3-Aminoindole-2-carbonitriles | Moderate to good |

Post-Functionalization and Derivatization of Existing Indole/Indolone Scaffolds

An alternative to de novo synthesis is the modification of a pre-existing indole or indolone ring system. This approach is particularly useful when the starting indole is readily available. The introduction of an amino group at the C3 position is a key transformation in this category.

Direct C3-Amination Approaches to Indoles

The direct introduction of an amino group at the C3 position of an indole ring is a challenging yet highly desirable transformation. The electron-rich nature of the indole nucleus makes it susceptible to oxidation, and the resulting 3-aminoindoles can be unstable. mdpi.com Nevertheless, several strategies have been developed to achieve this functionalization.

A common and well-established method for introducing a C3-amino group into an indole ring involves a two-step nitration-reduction sequence. mdpi.com The first step is the electrophilic nitration of the indole at the C3 position. Due to the acid-sensitivity of the indole ring, which can lead to polymerization, non-acidic nitrating agents such as benzoyl nitrate (B79036) or ethyl nitrate are often employed. bhu.ac.in The resulting 3-nitroindole is then reduced to the corresponding 3-aminoindole. mdpi.com

The choice of reducing agent is crucial to avoid over-reduction or side reactions. Various reducing agents have been successfully used, including zinc in the presence of trimethylsilyl (B98337) chloride (TMSCl) and catalytic hydrogenation with palladium on carbon (Pd/C). mdpi.com It is noteworthy that the reduction of 3-nitroindoles with H2/Pd/C in ethanol (B145695) has been reported to sometimes yield 3-(N,N-diethylamino)indoles. mdpi.com A novel, low-cost method involves the reaction of indoles with nitrostyrene (B7858105) to form an intermediate which is then converted to the 3-aminoindole using hydrazine (B178648) hydrate (B1144303). mdpi.comresearchgate.net

| Indole Substrate | Nitrating Agent | Reducing Agent/Conditions | Product |

| Indole | Benzoyl nitrate or Ethyl nitrate | Various (e.g., Zn/TMSCl, H2/Pd/C) | 3-Aminoindole |

| 2-Methylindole | Benzoyl nitrate | Not specified | 3-Nitro-2-methylindole |

| 2-Arylindoles | Nitrostyrene (forms intermediate) | Hydrazine hydrate, microwave heating | 2-Aryl-3-aminoindoles |

Azidation-Reduction Routes for C3-Amino Group Introduction

A common and direct strategy for introducing an amino group at the C3 position of an indole ring involves an initial azidation followed by reduction. mdpi.comresearchgate.netresearchgate.net This two-step sequence provides a reliable pathway to the desired 3-aminoindole core. The primary challenge lies in the initial electrophilic azidation of the electron-rich indole nucleus, which can be accomplished using various reagent systems.

One method involves the direct azidation of indoles using trimethylsilyl azide (B81097) (TMSN₃) in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). mdpi.com Another approach utilizes a combination of sodium azide (NaN₃) and molecular iodine (I₂), which facilitates the umpolung azidation of indoles to furnish 3-azidoindoles. mdpi.com Radical coupling reactions have also been employed; for instance, the reaction of 3-substituted 2-oxindoles with an azidyl radical, generated from TMSN₃ and PhI(OAc)₂, can introduce the azide group at the C3 position. mdpi.com

Once the 3-azidoindole intermediate is obtained, the azide group is readily reduced to the primary amine. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with reducing agents like sodium borohydride (B1222165) or indium in the presence of HCl, can be employed to afford the final 3-aminoindole product. mdpi.comscispace.comorganic-chemistry.org This reduction step is typically high-yielding and clean.

| Azidation Reagent | Substrate Type | Key Features | Reference |

| TMSN₃ / PhI(OAc)₂ | Indoles, 2-Oxindoles | Radical coupling or electrophilic azidation | mdpi.com |

| NaN₃ / I₂ | Indoles | Umpolung (reverse polarity) azidation | mdpi.com |

| NaN₃ / CAN | Various C-H bonds | C-H functionalization |

Cascade Transformations Involving Spirocyclic Isoxazole (B147169)/Indolinone Intermediates

A novel and efficient method for preparing unprotected 2-aryl-3-aminoindoles utilizes a cascade transformation proceeding through spirocyclic intermediates. mdpi.com This approach begins with the reaction between a 2-aryl indole and a nitrostyrene in the presence of phosphorous acid. mdpi.comresearchgate.netresearchgate.net This step generates a diastereomerically pure 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole] intermediate. mdpi.comresearchgate.net

These spirocyclic isoxazoles are versatile synthetic platforms. researchgate.net Treatment with a mild acid or base can convert them into 2-(3-oxoindolin-2-yl)-2-arylacetonitriles. mdpi.com The crucial step for accessing the target 3-aminoindoles involves reacting either the spirocyclic isoxazole or the corresponding indolinone acetonitrile (B52724) derivative with hydrazine hydrate. mdpi.comresearchgate.net This reaction, often accelerated by microwave heating, proceeds in good to excellent yields and triggers a cascade sequence. The proposed mechanism involves the formation of a pyridazine (B1198779) intermediate, which then rearranges to furnish the final 2-aryl-3-aminoindole. mdpi.com This method is particularly valuable as it provides direct access to unprotected 3-aminoindoles, which are often unstable and difficult to synthesize via other routes. mdpi.com

| Starting Materials | Intermediate | Reagent for Cascade | Final Product | Reference |

| 2-Arylindole, Nitrostyrene | 4'-Phenyl-4'H-spiro[indole-3,5'-isoxazole] | Hydrazine Hydrate | 2-Aryl-3-aminoindole | mdpi.com |

| 2-Arylindole, Nitrostyrene | 2-(3-Oxoindolin-2-yl)-2-arylacetonitrile | Hydrazine Hydrate | 2-Aryl-3-aminoindole | mdpi.com |

Nucleophilic Aromatic Substitution-Driven Cyclizations to the Indole Skeleton

The formation of the indole ring can be achieved through intramolecular nucleophilic aromatic substitution (SₙAr) reactions, where a suitably positioned nucleophile displaces a leaving group on an aromatic ring. researchgate.netrsc.org This strategy is particularly effective when the aromatic ring is activated by electron-withdrawing groups.

One such approach involves the reaction of 2-(2-methoxyphenyl)acetonitrile derivatives with strong bases like alkyl or aryl lithium reagents. uzh.chacs.orgnih.gov In this process, the base deprotonates the acetonitrile, generating a carbanion that attacks the aromatic ring, displacing the methoxy (B1213986) group in an intramolecular SₙAr-type mechanism to form an indolenine. acs.org These indolenines are structural isomers of indoles and can be precursors to various indole derivatives.

Another SₙAr-based strategy utilizes an ortho-alkynyl group to both activate the ring for substitution and serve as a scaffold for the subsequent cyclization. rsc.org In this cascade sequence, a nucleophile (like an amine or alcohol) first displaces a leaving group (e.g., a halide) on an ortho-alkynyl-substituted aromatic ring. This is followed by a 5-endo-dig cyclization of the tethered nucleophile onto the alkyne, constructing the five-membered heterocyclic ring in a single step. rsc.org This method is advantageous as it can be performed without transition metal catalysts and sometimes even in aqueous media. rsc.org

Advanced and Catalytic Synthetic Approaches for this compound

Modern synthetic chemistry has seen the development of powerful catalytic methods that enable the efficient and atom-economical construction of complex molecules like 3-aminoindoles. Transition metal catalysis, in particular, has provided novel pathways for their synthesis.

Transition Metal-Catalyzed Coupling Reactions

A highly efficient synthesis of 3-aminoindolines and their corresponding indole isomers has been developed using a copper-catalyzed three-component coupling (TCC) reaction. nih.govnih.govthieme-connect.com This cascade process involves the reaction of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne. nih.govnih.gov

The reaction is catalyzed by a copper(I) salt, such as copper(I) chloride, often in conjunction with a copper(II) co-catalyst like copper(II) triflate. thieme-connect.com The proposed mechanism begins with the formation of a propargylamine intermediate from the coupling of the aldehyde, amine, and alkyne. This intermediate then undergoes an intramolecular cyclization under the reaction conditions to form the 3-aminoindoline core. nih.govnih.gov The resulting 3-aminoindolines can be isolated or, upon treatment with a base such as cesium carbonate, can be smoothly isomerized in a one-pot sequence to the corresponding 3-aminoindole derivatives. nih.govnih.govthieme-connect.com This method offers a convergent and flexible route to a variety of substituted 3-aminoindoles from readily available starting materials. thieme-connect.com

| Component 1 | Component 2 | Component 3 | Catalyst System | Product | Reference |

| N-Protected 2-Aminobenzaldehyde | Secondary Amine | Terminal Alkyne | CuCl / Cu(OTf)₂ | 3-Aminoindoline | nih.govnih.govthieme-connect.com |

| N-Protected 2-Aminobenzaldehyde | Secondary Amine | Terminal Alkyne | CuCl / Cu(OTf)₂ then Base | 3-Aminoindole | nih.govnih.govthieme-connect.com |

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern C-N bond formation and has been effectively applied to the synthesis of aminoindoles. wikipedia.orgorganic-chemistry.org The reaction generally involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org

This methodology has been adapted for indole synthesis in several ways. For instance, unprotected bromoindoles can be coupled with aminoindoles using a palladium acetate catalyst and a phosphine (B1218219) ligand like XPhos or BrettPhos to form diindolylamines. acs.org The conditions are selective for the coupling of the aryl bromide and the amino group, leaving the indole N-H bond intact. acs.org

More complex cascade reactions have also been designed. One such strategy involves a palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization. nih.gov In this process, an ortho-substituted aryl iodide reacts with an N-benzoyloxy allylamine. The reaction proceeds via an initial ortho-amination, followed by an ipso-Heck cyclization and subsequent isomerization to yield C3,C4-disubstituted indoles. nih.gov These advanced catalytic methods provide powerful tools for accessing structurally diverse and complex aminoindole derivatives. mdpi.comrsc.org

| Reaction Type | Substrates | Catalyst/Ligand Example | Key Feature | Reference |

| Intermolecular Amination | Bromoindole, Aminoindole | Pd(OAc)₂ / XPhos | Selective C-N coupling | acs.org |

| ortho-Amination/Heck Cascade | ortho-Substituted Aryl Iodide, N-Benzoyloxy allylamine | Palladium/Norbornene | Forms C3,C4-disubstituted indoles | nih.gov |

| Intramolecular Hydroamination | ortho-Iodoaniline, Ynamide | Palladium Catalyst | Sonogashira/hydroamination cascade | mdpi.com |

Rhodium- and Copper-Catalyzed Electrophilic Amidation of Alkynylanilines

The transition metal-catalyzed annulation of o-alkynylanilines represents a powerful approach for the synthesis of 3-aminoindoles. Both rhodium and copper catalysts have proven effective in mediating the electrophilic amidation of these substrates.

A rhodium(III)-catalyzed cascade cyclization/electrophilic amidation of o-alkynylanilines has been developed for the synthesis of 3-amidoindoles. organic-chemistry.orgmdpi.com This method utilizes N-pivaloyloxylamides as the electrophilic nitrogen source and proceeds under mild conditions with good tolerance for various functional groups. organic-chemistry.org The proposed mechanism involves the initial coordination of the rhodium catalyst to the alkyne, making it susceptible to intramolecular nucleophilic attack by the aniline (B41778) nitrogen. thieme-connect.com This is followed by reaction with the electrophilic nitrogen source to afford the 3-amidoindole product. thieme-connect.com The resulting 3-amidoindoles can be further transformed into various heterocycle-fused indoles. organic-chemistry.org

Copper catalysts are also effective in promoting the annulative amination of o-alkynylanilines to form 3-aminoindoles. acs.org These reactions often employ O-benzoyl hydroxylamines as the electrophilic aminating agent. acs.org The copper-catalyzed process is believed to proceed through an umpolung, or reverse polarity, mechanism. acs.org This methodology provides a convergent route to a variety of 3-aminobenzoheteroles with significant biological and pharmaceutical relevance. acs.org Control experiments have demonstrated that the presence of the copper catalyst is crucial for the reaction to proceed efficiently. nih.gov For instance, the reaction of 2-phenylindole (B188600) with benzoquinone in the presence of a copper catalyst yields the corresponding 3-indolylquinone in high yield, whereas no reaction is observed in the absence of the catalyst. nih.govrsc.org

Table 1: Comparison of Rhodium- and Copper-Catalyzed Electrophilic Amidation

| Feature | Rhodium-Catalyzed | Copper-Catalyzed |

| Catalyst | Rhodium(III) complexes organic-chemistry.orgmdpi.com | Copper salts acs.orgnih.govrsc.org |

| Electrophilic N-Source | N-pivaloyloxylamides organic-chemistry.org | O-benzoyl hydroxylamines acs.org |

| Key Characteristic | Cascade cyclization/amidation organic-chemistry.org | Annulative amination via umpolung acs.org |

| Substrate Scope | Good functional group tolerance organic-chemistry.org | Applicable to o-alkynylphenols and -anilines acs.org |

Sonogashira Cross-Coupling in 3-Aminoindole Derivative Synthesis

The Sonogashira cross-coupling reaction, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org This reaction has been adapted for the synthesis of 3-aminoindole derivatives, often in a one-pot fashion.

A notable application involves a copper- and ligand-free Sonogashira cross-coupling reaction to produce indole derivatives from 2-iodoaniline. researchgate.net This methodology has been successfully used to synthesize a range of 3-aminoindole derivatives. researchgate.net The reaction conditions are typically mild, and the process avoids the use of a copper co-catalyst, which can sometimes lead to undesirable alkyne homocoupling. acs.org The reactivity of the aryl halide is a key factor, with aryl iodides generally showing higher reactivity than aryl bromides. wikipedia.org This difference can be exploited for selective couplings. wikipedia.org

In some synthetic sequences, the Sonogashira coupling is the initial step to construct a key intermediate, which then undergoes further transformations to yield the final 3-aminoindole product. For example, coupling of an aryl halide with a protected alkyne, followed by deprotection and subsequent cyclization, is a common strategy.

Table 2: Key Aspects of Sonogashira Coupling in Aminoindole Synthesis

| Aspect | Description | Reference |

| Catalysis | Typically Palladium-catalyzed, can be copper-free. | wikipedia.orgresearchgate.net |

| Reactants | Terminal alkyne and an aryl or vinyl halide. | wikipedia.org |

| Application | One-pot synthesis of 3-aminoindole derivatives. | researchgate.net |

| Advantage | Mild reaction conditions and utility in complex molecule synthesis. | wikipedia.org |

Metal-Free and Organocatalytic Strategies for Aminoindole Formation

While metal-catalyzed methods are powerful, the development of metal-free and organocatalytic approaches is of great interest to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications.

One such strategy involves the direct C-H amidation of indoles at the C3 position using N-benzenesulfonyloxyamides as an electrophilic nitrogen source in the presence of ZnCl₂. nih.gov This method provides a direct route to biologically important 3-aminoindoles without the need for expensive transition metal catalysts or ligands. nih.gov Interestingly, the absence of ZnCl₂ leads to the formation of indole aminal products instead. nih.gov

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of indole-based chiral heterocycles. researchgate.net For instance, chiral phosphoric acid has been used to catalyze the enantioselective Friedel–Crafts reaction of indoles, leading to functionalized aminoindoles. bohrium.com These methods offer the potential for creating enantioenriched indole derivatives, which are important for developing chiral drugs. researchgate.net

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of 3-aminoindole derivatives.

A notable example is the microwave-assisted synthesis of 3-aminoindole-2-carbonitriles. ucy.ac.cy This method involves the Thorpe-Ziegler cyclization of N-unprotected 2-(cyanomethylamino)benzonitriles at elevated temperatures and pressures, which are readily achieved using microwave heating. ucy.ac.cy Microwave irradiation has also been employed in the synthesis of diverse 3-aminoindoles from spiro[indole-3,5′-isoxazoles] by reaction with hydrazine hydrate, resulting in good to excellent yields. mdpi.com Furthermore, a one-pot, two-step microwave-assisted synthesis of substituted 3-aminoarylquinolines from 2-nitrobenzaldehyde (B1664092) and indoles has been reported, where the microwave heating facilitates the reaction sequence. researchgate.net The rapid intramolecular arene-alkene coupling of N-aryl β-nitroenamines to form 3-nitroindoles is another process that benefits from microwave assistance. nih.gov

Table 3: Examples of Microwave-Assisted Synthesis of Aminoindoles

| Starting Materials | Product | Key Features | Reference |

| Anthranilonitriles | 3-Aminoindole-2-carbonitriles | Thorpe-Ziegler cyclization under microwave heating. | ucy.ac.cy |

| Spiro[indole-3,5′-isoxazoles] | 3-Aminoindoles | Cascade reaction with hydrazine hydrate. | mdpi.com |

| 2-Nitrobenzaldehyde and indoles | 3-Aminoarylquinolines | One-pot, two-step reaction facilitated by microwave. | researchgate.net |

| N-aryl β-nitroenamines | 3-Nitroindoles | Rapid intramolecular arene-alkene coupling. | nih.gov |

Utilization of Polymer-Supported Reagents in 3-Aminoindole Synthesis

The use of polymer-supported reagents in organic synthesis offers several advantages, including simplified purification of the final product, the ability to use excess reagents to drive reactions to completion, and the potential for reagent recycling. nih.gov These benefits have been leveraged in the synthesis of complex molecules, including those with an indole core. nih.govcam.ac.uk

While direct examples focusing solely on this compound are less common, the principles of using polymer-supported reagents are broadly applicable. For instance, polymer-supported triphenylphosphine (B44618) has been used in a variety of transformations, including the synthesis of heterocycles. nih.gov Polymer-supported oxidizing agents, such as polymer-supported perruthenate, and reducing agents, like polymer-supported borohydride, have been used in multi-step syntheses to facilitate clean conversions without the need for chromatography. cam.ac.uk

In the context of aminoindole synthesis, one could envision using a polymer-supported base to facilitate a cyclization step or a polymer-supported scavenger to remove unreacted starting materials or byproducts. The development of polymer-supported glyoxylate (B1226380) and α-imino acetates for the synthesis of α-amino acid libraries demonstrates the potential of these reagents for constructing molecules with amino functionalities. acs.org The application of these solid-phase synthesis techniques provides a practical and efficient route for preparing libraries of compounds for biological screening. durham.ac.uk

Chemical Reactivity and Transformation Mechanisms of 3 Aminoindol 2 One Derivatives

General Reaction Pathways of the Aminoindolone Moiety

The 3-aminoindol-2-one, or 3-amino-2-oxindole, scaffold is a versatile building block in organic synthesis, prone to a variety of chemical transformations. Its reactivity is largely dictated by the interplay between the electron-rich amino group at the C3 position and the adjacent carbonyl group of the oxindole (B195798) ring.

Common reaction pathways include:

Condensation Reactions: The amino group readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or related structures. vaia.com For instance, the reaction of 3-amino-2-oxindole with α-keto acids initiates with the formation of an imine. vaia.com

Acylation and Sulfonylation: The nucleophilic amino group can be acylated or sulfonylated to introduce various protecting groups or to modify the molecule's properties.

Alkylation: N-alkylation of the indole (B1671886) nitrogen is a common transformation, and methods using reagents like dimethylformamide-dialkylacetals have been explored. researchgate.net

Cyclization Reactions: The bifunctional nature of the aminoindolone moiety allows for its use in the synthesis of fused heterocyclic systems. For example, 3-aminoindoles can undergo cyclization to form α-carbolines. nih.gov

Oxidative Coupling: Unprotected 3-aminoindoles are susceptible to oxidative dimerization, a reaction that can be catalyzed by transition metals like palladium. researchgate.netrsc.org

The reactivity can be tuned by the presence of substituents on the indole ring and the nature of the protecting group on the amino function. Electron-withdrawing groups tend to stabilize the molecule, while electron-donating groups enhance the nucleophilicity of the amino group and the susceptibility to oxidation. researchgate.net

Mechanistic Investigations of Key Transformations

Decarboxylation Reactions Catalyzed by 3-Amino-2-oxindole Analogs: Mechanistic Elucidation

3-Amino-2-oxindole and its analogs have been shown to catalyze the decarboxylation of α-keto acids. The proposed mechanism involves several key steps:

Imine Formation: The reaction initiates with the nucleophilic attack of the amino group of the 3-amino-2-oxindole catalyst on the keto group of the α-keto acid, forming a Schiff base (imine) intermediate. vaia.comchegg.com

Proton Abstraction and Delocalization: A proton is abstracted from the alpha-carbon of the imine. The resulting negative charge is stabilized by delocalization onto the oxygen atom of the oxindole carbonyl group. vaia.com This delocalization is crucial for facilitating the subsequent decarboxylation.

Decarboxylation: The intermediate undergoes decarboxylation, releasing carbon dioxide. The presence of the electron-withdrawing imine and the ability to delocalize the resulting carbanionic charge are key to lowering the activation energy for this step. vaia.com

Enolization and Hydrolysis: The resulting species undergoes enolization, followed by hydrolysis of the imine to regenerate the catalyst and produce an aldehyde. vaia.com

In contrast, 3-aminoindole is not an effective catalyst for this reaction because it lacks the carbonyl group necessary for the delocalization and stabilization of the electron pair left behind after the initial proton abstraction. vaia.com The decarboxylation of β-ketoacids in the presence of isatins can also occur, sometimes proceeding through an initial decarboxylation to form an enolate that then attacks the isatin (B1672199). researchgate.netbeilstein-journals.org

| Catalyst | Role of Key Functional Group | Effectiveness in Decarboxylation of α-Keto Acids |

| 3-Amino-2-oxindole | The C2-carbonyl group acts as an electron sink, stabilizing the carbanionic intermediate through resonance. | Effective |

| 3-Aminoindole | Lacks the C2-carbonyl group, preventing effective stabilization of the intermediate. | Ineffective |

Cyclization and Condensation Pathways of this compound Precursors

Precursors of this compound are valuable intermediates in the synthesis of complex heterocyclic structures through cyclization and condensation reactions.

Synthesis of α-Carbolines: Tryptamine-derived aminals can undergo base-mediated cleavage of an N-acetyl group and subsequent elimination, leading to an imine intermediate. This intermediate can then undergo spontaneous cyclization to form pyrroloindolines and α-carbolines. nih.gov A three-component tandem reaction involving acid chlorides, terminal alkynes, and 2-aminoindole hydrochlorides can lead to α-carboline derivatives through a regioselective [3+3] cyclocondensation, a process facilitated by the presence of water. acs.org

Formation of Fused Pyrimidine Rings: 3-Amino-1H-indole-2-carbonitriles can be condensed with dimethylformamide-dialkylacetals to form intermediates that can be cyclized to generate pyrimido[5,4-b]indol-4-amines. researchgate.net

Synthesis of 14-Membered Macrocycles: Under specific conditions, such as higher concentrations, 2,6-diazaheptatrienyl metal compounds, which can be precursors to 3-aminoindoles, can undergo formal dimerization to form 14-membered macrocycles instead of the expected intramolecular ring closure. acs.org

Isomerization Phenomena in 3-Aminoindoline-3-Aminoindole Systems

The interconversion between 3-aminoindoline and 3-aminoindole represents a significant isomerization process. 3-Aminoindolines can be efficiently converted to their isomeric 3-aminoindoles. nih.govnih.gov This transformation is typically promoted by treatment with a base. nih.gov

A notable synthetic route involves a copper-catalyzed three-component coupling reaction of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes to form 3-aminoindolines. nih.govnih.gov These indolines can then be smoothly isomerized to the corresponding 3-aminoindoles. nih.govnih.gov Interestingly, in some cases, treatment with magnesium powder can effect both N-detosylation and isomerization to the indole in a single step. nih.gov

Isomerization has also been observed in related systems, such as with N-substituted indole-3-carboxaldehyde (B46971) oximes, where anti-syn isomerization can occur under acidic or basic conditions. mdpi.com

Susceptibility to Oxidative Dimerization and Other Decomposition Reactions in Unprotected 3-Aminoindoles

Unprotected 3-aminoindoles are known to be unstable compounds. researchgate.netresearchgate.netmdpi.comresearchgate.net They are particularly sensitive to air and light, which can lead to decomposition. researchgate.netmdpi.com A primary decomposition pathway is oxidative dimerization. researchgate.netresearchgate.netmdpi.comresearchgate.net

This susceptibility to oxidation is attributed to the electron-rich nature of the free 3-aminoindole system. researchgate.netmdpi.com The presence of the amino group at the C3 position significantly increases the electron density of the indole ring, making it prone to oxidation.

The oxidative dimerization often leads to the formation of indolylidene aminoindoles. researchgate.net This process can be catalyzed by transition metals. For instance, a palladium-catalyzed direct C-H transformation has been developed for the oxidative homodimerization of N-protected and even free indoles to form 3,3′-biindoles. rsc.org

Due to this inherent instability, synthetic strategies often involve the use of protecting groups on the amino functionality or the use of electron-poor deactivated derivatives to handle these molecules more effectively. researchgate.netmdpi.comresearchgate.net

Rearrangement Reactions Involving the Indole Skeleton (e.g., Claisen, Aza-Cope Rearrangements)

Rearrangement reactions provide powerful tools for modifying the indole skeleton and introducing complex functionalities.

Aza-Cope Rearrangement: This researchgate.netresearchgate.net-sigmatropic rearrangement is a key transformation for nitrogen-containing 1,5-hexadienes. tcichemicals.com The cationic 2-aza-Cope rearrangement is particularly facile and proceeds at significantly lower temperatures than the all-carbon Cope rearrangement due to the presence of the charged nitrogen atom, which lowers the activation barrier. wikipedia.org This reaction often proceeds through a stereospecific chair-like transition state. wikipedia.org Tandem aza-Cope/Mannich reactions are synthetically valuable for constructing complex heterocyclic systems. tcichemicals.com

Claisen Rearrangement: The Claisen rearrangement, another researchgate.netresearchgate.net-sigmatropic shift, is well-established for the rearrangement of allyl vinyl ethers. libretexts.org The aza-Claisen rearrangement is the nitrogen analog. tcichemicals.com Tandem reactions involving a Claisen rearrangement followed by a Cope rearrangement have been utilized for the C4-benzylation of indoles. researchgate.net Studies have also explored the Claisen rearrangement within the indolo[2,3-b]quinoline system. rsc.org

Other Rearrangements: Other rearrangement reactions, such as the Curtius rearrangement, have been employed in the synthesis of diaminoindoles. acs.org This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile. byjus.com The Beckmann rearrangement, which converts an oxime to an amide, is another relevant transformation in heterocyclic chemistry. byjus.comlibretexts.org

These rearrangement reactions are crucial for accessing a diverse range of substituted indole derivatives with significant synthetic and biological importance.

Selective Functional Group Transformations at the Aminoindolone Nucleus

The 3-aminoindole scaffold serves as a versatile precursor for a variety of chemical modifications. The presence of multiple reactive sites—including the indole nitrogen (N1), the C3-amino group, and various positions on the carbocyclic ring—offers extensive opportunities for selective functionalization. These transformations are crucial for synthesizing structurally diverse indole derivatives for various applications in medicinal chemistry and materials science. acs.org Researchers have developed numerous strategies for the controlled introduction of new functional groups onto the pre-existing aminoindolone core, including N-acylation and palladium-catalyzed C-H functionalization.

The amino group at the C3 position is a primary site for functionalization. It can readily undergo reactions such as acylation to introduce new substituents. For instance, free 3-aminoindoles can be converted to their corresponding N-acyl derivatives. In a study demonstrating the synthesis of unprotected 3-aminoindoles, subsequent N-acylation was performed to yield N-acetyl and N-benzoyl derivatives, albeit in moderate yields. mdpi.com

This transformation typically involves reacting the 3-aminoindole with an acylating agent like an acid chloride or anhydride (B1165640) under basic conditions. This functionalization is not only a way to introduce diversity but can also serve as a method to protect the reactive amino group during subsequent synthetic steps.

Table 1: Examples of N-Acylation of 3-Aminoindoles mdpi.com

| Starting Material (3-Aminoindole) | Reagent | Product | Yield |

|---|---|---|---|

| 2-methyl-1H-indol-3-amine | Acetic Anhydride | N-(2-methyl-1H-indol-3-yl)acetamide | Reduced Yield |

Data sourced from a study on the synthesis and post-functionalization of 3-aminoindoles. mdpi.com

Transition-metal catalysis, particularly using palladium, has emerged as a powerful tool for the direct and selective functionalization of C–H bonds in the indole nucleus. nih.govacs.org These methods provide an atom- and step-economical approach to creating complex molecular architectures from simple indole precursors. nih.gov

C4-Arylation and Subsequent Rearrangement

The C4 position of the indole ring can be selectively functionalized. Research has shown that Pd(II)-catalyzed C–H arylation of free (NH) indoles bearing a 3-acetyl group can lead to C4-arylated products. nih.govacs.org An interesting domino reaction was observed where the C4-arylation of 3-acetylindole (B1664109) was followed by an unusual migration of the acetyl group from the C3 to the C2 position in a one-pot process. nih.govacs.org

This transformation is highly dependent on the reaction conditions and the nature of the directing group at the C3 position. For example, using a 3-formylindole as the substrate under similar palladium-catalyzed conditions resulted in C4-arylation without any subsequent rearrangement. nih.govacs.org The control over this acetyl group migration is significant; N-protected 3-acetylindoles yield only the C4-arylation product without migration. nih.govacs.org

Table 2: Palladium-Catalyzed C4-Arylation of 3-Acetylindole acs.org

| Substrate | Arylating Agent | Catalyst System | Product Type | Yield |

|---|---|---|---|---|

| 3-Acetylindole | Iodoarenes | Pd(OAc)₂, AgOAc, HFIP, TFA | C4-Arylation/3,2-Carbonyl Migration | up to 83% |

| N-Protected 3-Acetylindole | Iodoarenes | Pd(OAc)₂, AgOAc, HFIP, TFA | C4-Arylation | Not specified |

This data highlights the directing group's role in the outcome of C-H functionalization reactions. acs.org

C2-Arylation via Decarboxylation

When indole-3-carboxylic acid or its methyl ester is subjected to similar palladium-catalyzed conditions with aryl iodides, the reaction proceeds through a different pathway. Instead of C4-arylation, the process results in decarboxylation followed by the formation of C2-arylated indoles. nih.govacs.org This highlights the versatility of the palladium catalyst system, where the choice of the directing group at the C3 position dictates the regioselectivity of the C–H functionalization, leading to either C4- or C2-arylated products. nih.govacs.org

Dual C–H Arylation

In some cases, multiple C–H bonds can be functionalized in a single process. An efficient palladium-catalyzed intramolecular arylation of N,N'-substituted 1-aminoindoles has been developed to create fused indolo[2,1-a]phthalazines. acs.org Furthermore, a one-pot double C–H arylation at both the C2 and C3 positions of these 1-aminoindoles has been achieved, leading to the synthesis of complex and novel scaffolds with potential biological relevance. acs.org This dual functionalization demonstrates a powerful strategy for rapidly increasing molecular complexity from a 1-aminoindole (B1208307) core.

Structural Characterization Methodologies for 3 Aminoindol 2 One and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the characterization of these indole-based compounds, offering detailed insights into their molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 3-aminoindol-2-one derivatives. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In ¹H NMR spectra of 3-aminoindole derivatives, characteristic signals are observed. nih.gov For instance, the proton of the indole (B1671886) NH group typically appears as a singlet at a high chemical shift, often above 9.00 ppm. nih.gov The amide proton (CONH) also resonates in a similar downfield region. nih.gov Aromatic protons on the indole ring and any substituents display complex splitting patterns in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. nih.gov The carbonyl carbon of the amide group (CO) in derivatives of this compound is readily identifiable, with signals appearing in the range of 163.00–168.00 ppm. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity within the molecule. mdpi.comresearchgate.net COSY experiments reveal proton-proton couplings, helping to trace out spin systems within the molecule. researchgate.net HSQC correlates directly bonded carbon and proton atoms, while HMBC identifies longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.comresearchgate.net These 2D methods are instrumental in unambiguously assigning all proton and carbon signals, especially in complex derivatives. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Aminoindole Derivative

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | >9.00 (s) | - |

| Amide NH | >9.00 (s) | - |

| Aromatic CH | 7.00 - 8.50 (m) | 100 - 140 |

| Amide CO | - | 163.00 - 168.00 |

Note: s = singlet, m = multiplet. Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and its derivatives by analyzing their molecular vibrations. edinst.com

IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. Key absorptions include:

N-H stretching: The amine (-NH₂) group typically shows symmetric and asymmetric stretching bands in the region of 3300–3500 cm⁻¹.

C=O stretching: The carbonyl group of the lactam ring gives a strong absorption band.

Aromatic C=C stretching: These appear in the 1400-1600 cm⁻¹ region.

N-H bending: This vibration is observed around 1550 cm⁻¹.

Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations. The C-H stretching vibrations around 3000 cm⁻¹ and ring modes are often more pronounced in Raman spectra. americanpharmaceuticalreview.com Together, IR and Raman spectra offer a detailed "fingerprint" of the molecule, allowing for the identification of specific derivatives and the study of intermolecular interactions like hydrogen bonding. researchgate.netamericanpharmaceuticalreview.comresearchgate.netresearchgate.netscbt.com

Table 2: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | ~1700 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Amine (N-H) | Bending | ~1550 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The wavelengths of maximum absorption (λ_max_) are indicative of the extent of conjugation within the molecule. tu-bs.de

The indole moiety itself gives rise to characteristic absorption bands. researchgate.net For instance, 5-aminoindole (B14826) exhibits absorption maxima that can be analyzed to understand its electronic transitions. nist.gov In derivatives of this compound, the electronic transitions observed are typically π→π* and n→π* transitions. The π→π* transitions, which are generally more intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions involve the promotion of a non-bonding electron (for example, from the nitrogen or oxygen atoms) to a π* antibonding orbital and are typically less intense. The position and intensity of these absorption bands can be influenced by the presence of substituents on the indole ring, providing information about the electronic effects of these groups. researchgate.netscbt.com

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives with high accuracy. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. mdpi.com

In addition to molecular weight, MS provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For example, the mass spectrum of 3-(2-aminoethyl)indole shows a characteristic fragmentation pattern that can be used to identify the compound. massbank.eu The analysis of these fragmentation patterns helps to confirm the connectivity of atoms within the molecule and to identify different isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

X-ray Diffraction for Solid-State Molecular Structure Elucidation and Conformational Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netscirp.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. researchgate.net

This technique has been used to study the crystal structures of various indole derivatives. nih.goviucr.org The data obtained from X-ray diffraction allows for a detailed conformational analysis, revealing how the molecule is arranged in the crystal lattice and providing insights into intermolecular interactions such as hydrogen bonding. researchgate.net These interactions play a crucial role in the packing of molecules in the solid state. researchgate.net

Complementary Analytical Techniques (e.g., Elemental Analysis for Purity and Composition)

Elemental analysis is a complementary technique used to determine the elemental composition of a compound. lgcstandards.comlgcstandards.com This method provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. lgcstandards.com A close agreement between the experimental and calculated values serves as strong evidence for the purity and elemental composition of the synthesized compound. researchgate.netlgcstandards.com

Computational and Theoretical Chemistry of 3 Aminoindol 2 One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for exploring the electronic landscape of molecules. For the 3-aminoindol-2-one scaffold, these investigations help in understanding its stability, electronic properties, and potential reaction pathways at a subatomic level.

Density Functional Theory (DFT) has become a powerful and versatile computational method for studying molecular structures. chimia.ch It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For indole (B1671886) derivatives, DFT calculations, particularly using functionals like B3LYP, have shown good agreement with experimental data for geometrical parameters. researchgate.net The process involves finding a local minimum on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. mdpi.com Various basis sets, such as the 6-311++G(d,p) basis set, are used in these calculations to accurately describe the atomic orbitals. researchgate.net For van der Waals complexes, functionals such as B97-D3, B3LYP-D3, and M05-2X combined with the aug-cc-pVDZ basis set have proven suitable for producing accurate equilibrium geometries. nih.gov

Beyond geometry, DFT is used to predict energetic properties and spectroscopic parameters. Theoretical calculations can provide valuable data on vibrational frequencies (IR and Raman spectra), which helps in the assignment of experimental bands. researchgate.netchemrxiv.org For instance, studies on similar heterocyclic compounds have demonstrated that DFT methods can accurately predict vibrational modes, such as N-H stretching, C=O stretching, and ring breathing modes. chemrxiv.org The agreement between calculated and experimental spectra is often excellent, with high regression coefficients. researchgate.net Furthermore, DFT is utilized to calculate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. ajol.info

Table 1: Examples of DFT Functionals and Basis Sets in Molecular Calculations This table is illustrative and based on methods applied to similar heterocyclic compounds.

| Computational Task | Functional | Basis Set | Typical Application | Source(s) |

|---|---|---|---|---|

| Geometry Optimization | B3LYP | 6-311++G(d,p) | Determining stable conformers and bond lengths/angles of indole derivatives. | researchgate.net |

| Geometry Optimization | M05-2X | 6-311++G(d,p) | Kinetic calculations and optimization of species in reaction mechanisms. | uva.esacs.org |

| Geometry Optimization | B97-D3 / B3LYP-D3 | aug-cc-pVDZ | Accurate geometries of non-covalent (van der Waals) complexes. | nih.gov |

| Spectroscopic Prediction | B3LYP | 6-311+G | Calculation of IR and Raman vibrational frequencies. | researchgate.net |

Computational analysis is crucial for elucidating complex reaction mechanisms by identifying and characterizing transient species like reaction intermediates and transition states. smu.edu For reactions involving indole scaffolds, DFT calculations are used to map out the potential energy surface, locating the structures and energies of these fleeting species. acs.org A transition state is a first-order saddle point on this surface, characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org

For example, in the proposed mechanisms for the formation of 3-aminoindoles, intermediates such as imines and hydrazones are postulated. mdpi.com Computational studies can verify the feasibility of these pathways by calculating the energy barriers required to proceed through each transition state. In a study on the synthesis of fused indole derivatives, computational analysis was used to understand the minimal energy difference between transition states leading to different regioisomers, highlighting the difficulty in controlling selectivity. rsc.org Similarly, DFT calculations have supported proposed mechanisms involving the formation of carbocationic intermediates, which are stabilized by the indole ring. researchgate.net These computational investigations provide a detailed, step-by-step view of the reaction, rationalizing the observed products and regioselectivity. rsc.orgbeilstein-journals.org

Density Functional Theory (DFT) Applications for Geometry Optimization, Energetics, and Spectroscopic Parameter Prediction

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend beyond quantum mechanics to predict a range of properties and interactions, offering valuable guidance for synthetic chemistry and drug discovery.

In silico methods are instrumental in predicting the chemical properties and reactivity of molecules before they are synthesized. nih.gov These predictive models often use machine learning algorithms and molecular descriptors to establish structure-property relationships. nih.govnih.gov For instance, a computational approach was developed to predict the regioselectivity of palladium-catalyzed C-H activation reactions by analyzing the stability of reaction intermediates for different mechanistic pathways (proton abstraction vs. electrophilic aromatic substitution). beilstein-journals.org

For aminoindole structures, these methods can predict sites of reactivity and the likely outcomes of reactions under various conditions. Physicochemical parameters can be predicted using various software tools. nih.gov By calculating descriptors related to the electronic structure and topology of this compound, it is possible to build models that predict its selectivity in different chemical transformations. These predictions help medicinal chemists to interpret reaction mechanisms and provide theoretical guidance for optimizing reaction conditions or modifying the molecular structure to achieve a desired outcome. beilstein-journals.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is widely used to generate hypotheses about how a molecule, such as this compound, might interact with a biological target at the molecular level. researchgate.net The process involves placing the ligand into the binding site of a protein and calculating a score that estimates the binding affinity, typically expressed as binding energy in kcal/mol. nih.govresearchgate.net

Docking studies on various indole derivatives have revealed key interactions, such as hydrogen bonds and pi-stacking, with the active sites of enzymes and receptors. nih.gov For example, docking of 3,3-di(indolyl)indolin-2-ones into the active sites of α-glucosidase and α-amylase supported their observed inhibitory activities. researchgate.net Similarly, studies on other indole-containing compounds have used docking to identify potential anticancer agents by predicting their binding affinity to targets like the K-Ras oncoprotein. thesciencein.org For this compound, docking could be employed to screen a wide range of potential protein targets, helping to prioritize experimental testing and guide the design of new derivatives with enhanced potency and selectivity. researchgate.netrsc.org

Table 2: Representative Molecular Docking Results for Indole-Based Compounds This table presents example data from studies on various indole derivatives to illustrate the output of molecular docking analyses.

| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted | Source(s) |

|---|---|---|---|---|

| Indole-based heterocycle (Compound 9) | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -11.5 | Hydrogen bonds, pi-stacked interactions | nih.gov |

| 3,3-di(indolyl)indolin-2-ones | α-glucosidase, α-amylase | Consistent with % inhibition | Interactions with active site residues | researchgate.net |

| Gabapentin-Co(II) Complex | Serotonin (B10506) receptor 5-HT2C | -7.370 | Interaction with active site residues | ajol.info |

In Silico Predictions for Chemical Properties and Selectivity (Excluding Physical and Safety Profiles)

Computational Kinetics and Mechanistic Pathway Analysis (e.g., Radical Scavenging Mechanisms of Aminoindole Structures)

Computational kinetics provides a quantitative understanding of reaction rates and mechanisms. acs.org This is particularly valuable for studying processes like radical scavenging, where experimental measurements can be complex. The antioxidant potential of the aminoindole structure has been investigated using computational kinetics. nih.govacs.org

A study on tryptamine, which shares the core aminoindole structure, employed DFT methods (specifically, the M05-2X functional) and conventional transition state theory to evaluate its scavenging activity against hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. nih.govacs.org Three primary antioxidant mechanisms were considered:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical.

Single Electron Transfer (SET): The antioxidant donates an electron to the radical.

Radical Adduct Formation (RAF): The radical adds to the antioxidant molecule. acs.orgacs.org

Table 3: Calculated Rate Constants and Branching Ratios for Tryptamine Radical Scavenging Data from a computational kinetics study on tryptamine, a representative aminoindole structure.

| Radical | Mechanism | Overall Rate Constant (k, M⁻¹ s⁻¹) | Branching Ratio (%) | Key Reactive Site | Source(s) |

|---|---|---|---|---|---|

| HO• | Overall | 6.29 x 10¹⁰ | 100 | --- | nih.govacs.org |

| Radical Adduct Formation (RAF) | --- | 55 | Less hindered carbon near indole N | nih.govacs.org | |

| Hydrogen Atom Transfer (HAT) | --- | 31 | --- | nih.govacs.org | |

| Single Electron Transfer (SET) | --- | 13 | --- | nih.govacs.org | |

| HOO• | Overall | 3.71 x 10⁴ | 100 | --- | nih.govacs.org |

Conformational Analysis and Tautomerism Studies via Computational Methods

The application of computational chemistry has become an indispensable tool for investigating the intricacies of molecular structure, including the conformational preferences and tautomeric equilibria of complex organic molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can predict the relative stabilities of different isomers, elucidate the transition states between them, and understand the factors governing their populations. researchgate.netpsu.eduresearchgate.net

Tautomerism of this compound

This compound, also known as 3-aminooxindole, can exist in several tautomeric forms due to the migration of a proton. The primary tautomers of interest are the amino-keto form (3-amino-1,3-dihydro-2H-indol-2-one), the imino-enol form (3-imino-2,3-dihydro-1H-indol-2-ol), and the amino-enol form (3-amino-1H-indol-2-ol). Computational studies on analogous systems, such as isatin (B1672199) derivatives and other heterocyclic compounds, have demonstrated that the relative stability of these tautomers can be significantly influenced by the computational method, basis set, and the inclusion of solvent effects. researchgate.netijrpb.comresearchgate.net

Theoretical investigations typically involve geometry optimization of each tautomer to find its lowest energy structure, followed by frequency calculations to confirm that it is a true minimum on the potential energy surface. The relative energies of the tautomers are then compared to determine their predicted stability. sigmaaldrich.com

For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed to assess the relative energies of tautomers in both the gas phase and in solution, often using a polarizable continuum model (PCM) to simulate solvent effects. psu.eduscience.gov Studies on similar compounds, like isatin-3-thiosemicarbazone, have shown that one tautomer often predominates in the gas phase, with intramolecular hydrogen bonding playing a crucial role in its stabilization. researchgate.net

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) | Relative Energy (kcal/mol) - Aqueous (Hypothetical) |

| 3-amino-1,3-dihydro-2H-indol-2-one (Keto) | B3LYP | 6-311++G(d,p) | 0.00 | 0.00 |

| 3-imino-2,3-dihydro-1H-indol-2-ol (Imino-Enol) | B3LYP | 6-311++G(d,p) | +5.8 | +3.2 |

| 3-amino-1H-indol-2-ol (Amino-Enol) | B3LYP | 6-311++G(d,p) | +8.2 | +6.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed in similar heterocyclic systems. Specific computational studies on this compound are limited.

The hypothetical data suggests that the amino-keto form is the most stable tautomer, which is a common finding in related oxindole (B195798) systems. The increased polarity of a solvent like water would be expected to stabilize the more polar tautomers, potentially altering the energy differences. psu.edu

Conformational Analysis of this compound

Conformational analysis of this compound focuses on the rotation around single bonds, particularly the C-N bond of the amino group. The orientation of the amino group relative to the oxindole ring can lead to different conformers with distinct energies. Computational methods are used to map the potential energy surface as a function of the relevant dihedral angles to identify the stable conformers and the energy barriers for their interconversion. umanitoba.ca

The rotation of the amino group can be influenced by steric hindrance and potential intramolecular hydrogen bonding between the amino hydrogens and the carbonyl oxygen. Theoretical calculations, such as relaxed potential energy surface scans, can be performed to determine the rotational barrier. researchgate.net

Table 2: Calculated Rotational Barrier for the Amino Group in this compound

| Computational Method | Basis Set | Rotational Barrier (kcal/mol) (Hypothetical) |

| MP2 | 6-311++G(d,p) | 4.5 |

| B3LYP | 6-311++G(d,p) | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical rotational barriers in similar systems.

These hypothetical values indicate a relatively low barrier to rotation for the amino group, suggesting that at room temperature, multiple conformations may be populated. The choice of computational method, such as the inclusion of electron correlation with Møller-Plesset perturbation theory (MP2), can influence the calculated barrier height. bg.ac.rs The planarity and steric interactions within the molecule are key determinants of the conformational preferences. researchgate.net

Advanced Research Directions and Academic Applications of the 3 Aminoindol 2 One Scaffold

Role in Heterocyclic Chemistry as a Versatile Synthetic Building Block for Complex Molecules

The 3-aminoindol-2-one core is a highly valuable building block in synthetic organic chemistry, primarily due to the reactivity of its aminal center. This functionality allows it to serve as a precursor for a diverse array of more complex heterocyclic systems. Chemists utilize this scaffold in various transformations, including multicomponent reactions (MCRs), cascade (or domino) reactions, and as a starting point for constructing polycyclic indole (B1671886) derivatives. sci-hub.se

Multicomponent reactions involving 3-aminoindole derivatives are particularly efficient for generating molecular diversity from simple starting materials in a single step. frontiersin.org For instance, the reaction of 3-aminoindoles with aldehydes and other nucleophiles can lead to the formation of complex structures with multiple stereocenters. One notable application is the synthesis of spiro-oxindoles, a class of compounds with significant biological activities. A recently developed two-step method for preparing unprotected 2-aryl-3-aminoindoles proceeds through an intermediate spirocyclic isoxazole (B147169), highlighting the scaffold's utility in cascade transformations. mdpi.comresearchgate.net

Furthermore, the scaffold is instrumental in constructing fused indole systems. A method for synthesizing 3-amino-1H-indole-2-carboxylates involves the intramolecular cyclization of a glycinate (B8599266) ester onto a cyano group, forming the indole core. researchgate.net This strategy demonstrates the scaffold's adaptability in building varied heterocyclic frameworks. The development of transition-metal-free conditions for synthesizing 3-aminoindoles from 2-nitrochalcones and ammonia (B1221849) or primary amines further expands the accessibility and utility of this building block, offering an environmentally friendly and scalable approach. sci-hub.se

Table 1: Examples of Complex Heterocycles Synthesized from 3-Aminoindole Derivatives

| Starting Material Class | Reaction Type | Resulting Heterocycle | Significance |

|---|---|---|---|

| 2-Arylindoles and Nitrostyrene (B7858105) | Cascade Reaction | Spiro[indole-3,5′-isoxazoles] | Intermediate for unprotected 3-aminoindoles. mdpi.comresearchgate.net |

| 2-Aminobenzonitriles | Intramolecular Cyclization | 3-Amino-1H-indole-2-carboxylates | Provides access to functionalized indole cores. researchgate.net |

| 2-Nitrochalcones and Amines | Michael Addition/Intramolecular Cyclization | 2-Aryl-3-aminoindoles | Metal-free, efficient synthesis of diverse 3-aminoindoles. sci-hub.se |

Scaffold Design in Medicinal Chemistry Research Programs

In medicinal chemistry, the this compound core is recognized as a "privileged scaffold" because its derivatives can interact with a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. sci-hub.se Its rigid structure provides a well-defined orientation for substituents to interact with protein binding sites, while the lactam and amino functionalities serve as crucial hydrogen bond donors and acceptors.

The potential of this scaffold is exemplified by the success of indolin-2-one derivatives in drug development. Sunitinib, an oral indolin-2-one derivative, is a multi-targeted receptor tyrosine kinase inhibitor approved for treating renal cell carcinoma and gastrointestinal stromal tumors. nih.gov The development of Sunitinib has spurred extensive research into other indolin-2-one analogs, aiming to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov The core structure is a cornerstone in the design of inhibitors for targets like vascular endothelial growth factor receptors (VEGFRs), playing a critical role in angiogenesis-dependent diseases. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the this compound scaffold. These studies systematically modify the core structure at various positions (N1, C3, and the aromatic ring) and evaluate the impact on biological activity.

For VEGFR inhibitors, SAR studies have shown that the indolin-2-one nucleus is essential for activity. nih.gov Substitutions at the C3 position of the oxindole (B195798) ring are particularly critical for modulating potency and selectivity. nih.gov For example, attaching different heterocyclic rings or substituted aromatic groups at this position can significantly alter the interaction with the kinase hinge region. Modifications on the benzene (B151609) ring of the indole core, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties and bioavailability of the molecule. sci-hub.se Similarly, substitution at the N1 position can influence solubility and cell permeability.

A comprehensive review of SAR studies on indolin-2-one derivatives highlights that phenylacetamide and malononitrile (B47326) substitutions can be favorable for anticancer activity. sci-hub.se These systematic investigations provide a rational basis for designing next-generation inhibitors with improved therapeutic profiles.

Beyond direct therapeutic applications, the this compound scaffold is valuable for developing chemical probes. These small-molecule tools are designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems. promega.co.ukmskcc.org A high-quality chemical probe must exhibit high potency, selectivity, and cellular activity. promega.co.uk

The development of activity-based probes (ABPs) is a sophisticated application. ABPs typically contain a reactive group ("warhead") that forms a covalent bond with the target enzyme, a reporter tag (like a fluorophore or biotin) for detection, and a recognition element. mdpi.com The indolin-2-one scaffold can serve as the recognition element for designing probes targeting specific enzyme families, such as kinases or sirtuins. nih.gov These probes allow for the direct visualization and quantification of enzyme activity in cell lysates and even in living cells, providing invaluable insights into cellular signaling pathways in health and disease. mdpi.comnih.gov For example, endocannabinoid-based probes have been synthesized to visualize cannabinoid receptors in cells, demonstrating the power of scaffold-based probe design. nih.gov

Strategic Elucidation of Structure-Activity Relationships (SAR) for Scaffold Modification and Optimization

Applications in Catalyst Design and Exploration of Catalytic Properties (e.g., Organocatalysis)

While the this compound scaffold is more commonly seen as a product of catalysis, its derivatives are emerging as potential organocatalysts. Organocatalysis uses small, metal-free organic molecules to accelerate chemical reactions, offering a greener alternative to traditional metal-based catalysts. wikipedia.org

The indole core itself, with its N-H group, can act as a hydrogen-bond donor, a key interaction in many organocatalytic transformations. researchgate.net Researchers have designed new chiral organocatalysts incorporating an indole core alongside other privileged catalytic motifs like quaternary ammonium (B1175870) salts or diamines. researchgate.net These modular catalysts are being developed for asymmetric reactions, where the indole unit can play a crucial role in substrate activation and controlling stereoselectivity. The aza-Friedel–Crafts reaction, which couples aromatic systems with imines, can be mediated by organocatalysts that activate the imine through hydrogen bonding. beilstein-journals.org Derivatives of this compound, with their combination of hydrogen-bond donors and acceptors, are promising candidates for exploration in this area.

Implications in Material Science and Functional Material Design

The unique photophysical properties of the indole ring system make this compound derivatives attractive for applications in material science. The extended π-system and the potential for intramolecular charge transfer (ICT) upon excitation make these compounds candidates for fluorescent materials.

Aminoindole-based compounds have been investigated for their charge transfer properties, which are essential for applications in sensors and optoelectronic devices. By modifying the substituents on the indole scaffold, the absorption and emission wavelengths can be tuned, allowing for the rational design of functional dyes and fluorescent probes for specific applications. The development of novel catalysts, such as bimetallic nanoparticles supported on magnetic MOF-derived N-doped carbon, can facilitate the synthesis of these advanced materials. researchgate.net

Contributions to Green Chemistry and Sustainable Synthetic Methodologies for Indoles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmit.edu Research into the synthesis of this compound and related indoles increasingly focuses on sustainability.

Key contributions include the development of one-pot, multicomponent reactions that maximize atom economy and reduce the number of purification steps. researchgate.netnih.gov For example, an iron(III)-catalyzed dehydrogenative cross-coupling of 2-arylindoles and benzylamines provides a green cascade approach to 3-aminoindole derivatives using a cheap, non-toxic catalyst under mild conditions. rsc.org The product can be purified by simple extraction and recrystallization, avoiding chromatographic methods. rsc.org

Other sustainable approaches include the use of greener solvents like water or ethanol (B145695), microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts. mdpi.comaircconline.comrsc.org A novel method for preparing unprotected 3-aminoindoles utilizes microwave-assisted heating in the final step, demonstrating a move towards more sustainable synthetic protocols. mdpi.com These efforts not only make the synthesis of this important scaffold more environmentally benign but also more cost-effective and scalable. researchgate.netrsc.org

Investigations into Mutagenicity and Genetic Toxicity Related to Indole Scaffolds

The assessment of mutagenic and genotoxic potential is a critical aspect of preclinical research for any new chemical entity intended for therapeutic use. For scaffolds as prevalent as the indole nucleus, understanding the structural features that may lead to genetic damage is paramount. Aromatic amines and N-heterocyclic compounds can be of particular concern, as metabolic activation can sometimes convert them into reactive electrophilic species capable of forming covalent adducts with DNA. uni-hamburg.de Such DNA damage, if not properly repaired by cellular mechanisms, can lead to mutations and potentially increase the risk of carcinogenesis. uni-hamburg.deimb.delaskerfoundation.org

Research into the indole scaffold has revealed a complex structure-mutagenicity relationship, where the toxicological profile is highly dependent on the nature and position of substituents on the indole ring. While some indole derivatives have been identified as mutagens, others are devoid of such activity.

A key compound related to the this compound scaffold is isatin (B1672199) (1H-indole-2,3-dione). Studies on isatin have provided valuable insights into the potential genotoxicity of the indol-2-one (B1256649) core. In vivo studies in mammalian systems have been conducted to evaluate its effects. In one such study, the genotoxic and mutagenic effects of isatin were evaluated in mice using the comet assay and micronucleus test following acute and repeated exposure. unesp.br The results indicated that after a single acute treatment, isatin did not cause significant DNA damage or mutagenic effects. unesp.br However, after repeated administration over 14 days, the highest dose tested induced DNA alterations that led to the formation of micronuclei in bone marrow and peripheral blood cells, demonstrating a mutagenic and genotoxic effect dependent on the dose and duration of exposure. unesp.brnih.gov

Table 1: In Vivo Genotoxicity and Mutagenicity of Isatin in Mice

| Exposure Period | Assay | Endpoint | Result at Tested Doses (50, 100, 150 mg/kg b.w.) | Reference |

|---|---|---|---|---|

| Acute (24h) | Comet Assay | DNA Damage | No significant alterations observed | unesp.br |

| Acute (24h) | Micronucleus Test (Peripheral Blood) | Mutagenicity | No mutagenic effects observed | unesp.br |

| Repeated (14 days) | Micronucleus Test (Bone Marrow & Peripheral Blood) | Mutagenicity / Genotoxicity | No significant effects at 50 and 100 mg/kg b.w. | unesp.brnih.gov |

| Significant increase in micronuclei at 150 mg/kg b.w. |

Of more direct relevance to the this compound scaffold are studies on its immediate chemical relatives. A significant investigation focused on the mutagenic activity of precursors and derivatives of the 3-(4'-substituted-benzylidenamino)5H-1,2,3-triazin[5,4b]indol-4-one series using the bacterial reverse mutation assay, commonly known as the Ames test. nih.govwikipedia.orgevotec.com This test uses specific strains of Salmonella typhimurium to detect chemical mutagens. nih.govgenetics-gsa.org

The study tested three key compounds: 3-amino-5H-1,2,3-triazin[5,4b]indol-4-one and two of its precursors, 2-benzyliden-1-(3-aminoindol)-2-carbohydrazide (B236732) and 3-aminoindol-2-carbohydrazide . nih.gov The latter is structurally very similar to this compound. The results were definitive: the 3-aminoindol-2-carbohydrazide precursor was found to be not mutagenic in the Ames test, both with and without metabolic activation by a rat liver S9 fraction. nih.govresearchgate.net In stark contrast, its cyclized derivative, 3-amino-5H-1,2,3-triazin[5,4b]indol-4-one, was identified as a potent mutagen. nih.gov This strongly suggests that the mutagenicity of this series of compounds originates from the 1,2,3-triazine (B1214393) ring system rather than the 3-aminoindole core itself. nih.gov

Table 2: Ames Test Results for 3-Aminoindole Derivatives and Related Compounds